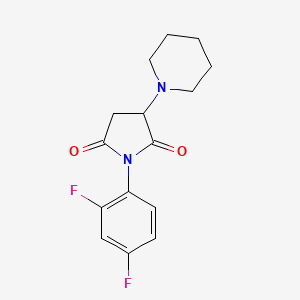1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione
CAS No.: 306730-21-2
Cat. No.: VC6966205
Molecular Formula: C15H16F2N2O2
Molecular Weight: 294.302
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 306730-21-2 |
|---|---|
| Molecular Formula | C15H16F2N2O2 |
| Molecular Weight | 294.302 |
| IUPAC Name | 1-(2,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C15H16F2N2O2/c16-10-4-5-12(11(17)8-10)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 |
| Standard InChI Key | LUACENFGWNBDPJ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione, delineates its core structure: a pyrrolidine-2,5-dione scaffold substituted at the 1-position with a 2,4-difluorophenyl group and at the 3-position with a piperidine ring . The molecular formula is , yielding a molecular weight of 294.30 g/mol . Key structural features include:
-
Pyrrolidine-2,5-dione core: A five-membered lactam ring providing planar rigidity and hydrogen-bonding capacity.
-
2,4-Difluorophenyl group: Introduces electron-withdrawing fluorine atoms at ortho and para positions, enhancing metabolic stability and influencing π-π stacking interactions .
-
Piperidine substituent: A six-membered amine ring likely contributing to solubility and membrane permeability via protonation at physiological pH .
Spectroscopic and Computational Descriptors
The SMILES notation C1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F encodes the connectivity, while the InChIKey LUACENFGWNBDPJ-UHFFFAOYSA-N uniquely identifies the stereochemical configuration . Computational analyses predict:
-
XLogP3-AA: 1.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Topological Polar Surface Area (TPSA): 40.6 Ų, suggesting balanced permeability and solubility .
-
Hydrogen Bond Acceptors/Donors: 5 acceptors and 0 donors, favoring passive diffusion across biological membranes .
Table 1: Physicochemical Properties of 1-(2,4-Difluorophenyl)-3-Piperidinodihydro-1H-Pyrrole-2,5-Dione
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.30 g/mol |
| XLogP3-AA | 1.9 |
| TPSA | 40.6 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Synthetic Methodologies
General Route for Pyrrole-2,5-Dione Derivatives
While no explicit synthesis protocol exists for this compound, analogous 4-amino-3-chloro-1H-pyrrole-2,5-diones are typically synthesized via nucleophilic substitution of 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines . For example, treatment of 3,4-dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione (1a–d) with amines in ethanol yields target derivatives . Adapting this approach, 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione could arise from:
-
Core Formation: Cyclocondensation of maleic anhydride derivatives with fluorinated anilines.
-
Piperidine Incorporation: Nucleophilic displacement of chloride at the 3-position by piperidine under basic conditions .
Microwave-Assisted Optimization
Recent advances in pyrrole-2,5-dione synthesis emphasize microwave irradiation to enhance reaction efficiency . For instance, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione was synthesized in 82% yield within 10 minutes using a microwave reactor . Applying similar conditions could streamline production of the title compound, reducing side reactions and improving purity.
Biological Activity and Mechanistic Insights
Membrane Interaction Dynamics
Pyrrole-2,5-diones perturb lipid bilayer membranes, increasing specific conductance and electric capacity . This suggests that 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione might intercalate into membranes, altering fluidity and potentiating cytotoxicity. Such behavior correlates with the antitumor activity observed in analogs like compound 2a (GI₅₀ ≈ 1.0–1.6 × 10⁻⁸ M against colon cancer lines) .
Antioxidant Properties
Certain pyrrole-2,5-diones demonstrate radical-scavenging activity, attributed to the conjugated ene-dione system . While unconfirmed for this derivative, the electron-deficient difluorophenyl group could stabilize radical intermediates, suggesting potential antioxidant utility.
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
With a molecular weight <500 Da and moderate LogP, the compound likely exhibits favorable oral bioavailability. The absence of hydrogen bond donors and low TPSA further support efficient passive diffusion across intestinal epithelia . Piperidine’s basicity (pKa ≈ 11) may promote protonation in acidic environments, enhancing solubility in the stomach.
Metabolism and Excretion
Fluorine atoms resist oxidative metabolism, potentially prolonging half-life. Piperidine rings often undergo cytochrome P450-mediated oxidation, but the electron-withdrawing dione moiety may attenuate this pathway. Predominant excretion routes likely involve renal clearance of glucuronidated metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume